N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,14-6-2-1-3-7-14)19-8-11-23-16-12-15(17-13-18-16)20-9-4-5-10-20/h1-3,6-7,12-13,19H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRCCIPEKSBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with benzenesulfonyl chloride under appropriate conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing sulfonamide group.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an antagonist or inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrrolidine and pyrimidine rings but differ in their substituents and overall structure.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group but may have different heterocyclic rings attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure, including:
- Pyrimidine Ring : A six-membered ring containing nitrogen.
- Pyrrolidine Group : A five-membered ring contributing to its reactivity.
- Benzenesulfonamide Moiety : Enhances solubility and biological activity.
The molecular formula is , with a molecular weight of approximately 356.4 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Binding Affinity : It interacts with the active sites of enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated effective inhibition of cell growth in various cancer cell lines, including breast and colon cancer.
- Induction of Apoptosis : Mechanistic studies revealed that it triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been explored for anti-inflammatory effects:
- Cytokine Modulation : Studies indicate it can downregulate pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antibacterial Activity Evaluation
A series of experiments tested the compound against clinical isolates of bacteria. The results confirmed its broad-spectrum antibacterial activity, particularly against resistant strains of E. coli and S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
